An In-depth Technical Guide to 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
An In-depth Technical Guide to 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, a molecule of interest within the broader class of sulfonamide-containing compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust profile by leveraging established chemical principles and data from structurally analogous compounds. This guide will cover the predicted chemical structure, a proposed synthetic pathway with detailed protocols, and an exploration of its potential physicochemical properties and biological activities, drawing parallels from related pyrrolidine and sulfonamide derivatives. The aim is to provide a foundational resource for researchers and drug development professionals interested in the synthesis, characterization, and potential applications of this and similar chemical entities.
Chemical Structure and Properties
The chemical structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is defined by its IUPAC name. It consists of a p-toluenesulfonyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom of a pyrrolidin-3-amine.
Caption: Chemical structure of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Predicted Physicochemical Properties
Based on the properties of structurally similar compounds found in the PubChem database, we can predict the following properties for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide. For instance, 4-methyl-N-pyridin-3-yl-benzenesulfonamide has a molecular weight of 248.30 g/mol and an XLogP3 of 1.9[1]. The target molecule, with a pyrrolidine instead of a pyridine ring, would have a slightly different profile.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C11H16N2O2S | Based on atom count from the chemical structure. |
| Molecular Weight | ~240.32 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | ~67.4 Ų | Similar to related sulfonamides, indicating moderate cell permeability[1]. |
| LogP | ~1.5 - 2.5 | Estimated based on the lipophilicity of the tosyl group and the hydrophilicity of the pyrrolidine ring. |
| Hydrogen Bond Donors | 2 | The two nitrogen atoms in the structure. |
| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the sulfonyl group. |
Proposed Synthetic Pathway
The synthesis of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide can be achieved through a standard nucleophilic substitution reaction between p-toluenesulfonyl chloride and 3-aminopyrrolidine. This is a common and well-established method for the formation of sulfonamides[2][3].
Caption: Proposed synthetic workflow for 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Detailed Experimental Protocol
Materials:
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p-Toluenesulfonyl chloride
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3-Aminopyrrolidine (or its hydrochloride salt)
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Triethylamine (TEA) or Pyridine
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Reaction Setup: To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous DCM or THF (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq). If using the hydrochloride salt of 3-aminopyrrolidine, use 2.2 eq of triethylamine.
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Addition of Sulfonyl Chloride: To the stirred solution, add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM or THF dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding water.
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Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate. Wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide.
Potential Biological Activity and Applications
Sulfonamide derivatives are a well-known class of compounds with a wide range of biological activities. The incorporation of a pyrrolidine moiety can further modulate the pharmacological profile.
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Antimicrobial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis[4].
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Antimalarial Activity: Carboxamides bearing a sulfonamide functionality have shown significant lethal effects on Plasmodium falciparum, the causative agent of malaria[4][5].
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Anticancer Activity: Some sulfonamide derivatives have demonstrated antiproliferative activity against various cancer cell lines[6][7]. For example, pyrrolidine-containing sulfonamides have shown activity against leukemia cells[6].
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Enzyme Inhibition: The sulfonamide group is a key pharmacophore in many enzyme inhibitors. For instance, pyrrolidine sulfonamide derivatives have been investigated as DPP-IV inhibitors for the treatment of type 2 diabetes[8].
The specific biological activity of 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide would need to be determined through in vitro and in vivo screening assays.
Characterization and Quality Control
To confirm the identity and purity of the synthesized 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the p-toluenesulfonyl group, the methyl protons, the protons of the pyrrolidine ring, and the NH proton of the sulfonamide. |
| ¹³C NMR | Resonances for the carbons of the p-toluenesulfonyl group, the methyl carbon, and the carbons of the pyrrolidine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the S=O stretching of the sulfonyl group and the N-H stretching of the sulfonamide and the pyrrolidine amine. |
Conclusion
While 4-Methyl-N-(pyrrolidin-3-yl)benzene-1-sulfonamide is not a widely characterized compound, its structure suggests significant potential for biological activity based on the well-established pharmacology of the sulfonamide and pyrrolidine moieties. The proposed synthetic route is straightforward and utilizes common laboratory reagents and techniques. This technical guide provides a solid foundation for researchers to synthesize, characterize, and investigate the therapeutic potential of this and related novel sulfonamide derivatives. Further studies are warranted to fully elucidate its biological profile and potential applications in drug discovery.
References
-
PubChem. 4-[(3R)-1-methyl-5-oxopyrrolidin-3-yl]-N-propylbenzene-1-sulfonamide. [Link]
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]
-
Smolobochkin, A., Muravyeva, E. A., Vagapova, L. I., & Gazizov, A. (2018). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. [Link]
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PubMed. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2021). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Semantic Scholar. [Link]
-
Jeong, J.-H., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7863–7877. [Link]
-
PubChem. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. [Link]
-
PubChem. N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. [Link]
-
NIST. Benzenesulfonamide, 4-methyl-. [Link]
-
PubChemLite. 4-amino-n-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide. [Link]
-
Tcyrulnikov, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9576–9581. [Link]
-
Foley, D. A., & O'Donovan, D. H. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(40), 27699-27715. [Link]
-
Al-Rawi, A. A., & Al-Masoudi, N. A. (2014). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Scholars Research Library, 6(5), 235-242. [Link]
- CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P
-
Li, Y., et al. (2025). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI, 26(8), 2345. [Link]
-
PubChemLite. 4-methyl-n-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride. [Link]
Sources
- 1. 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 4. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
